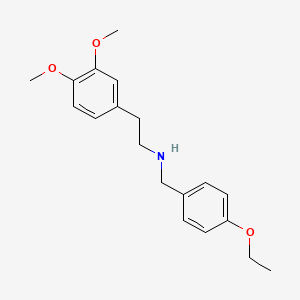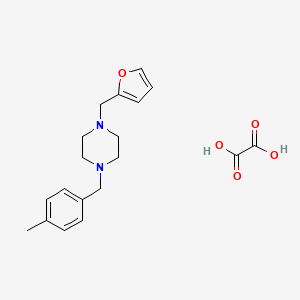![molecular formula C17H18ClIN2O2 B5229341 3-[3-(3-chlorophenoxy)-2-hydroxypropyl]-1-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5229341.png)
3-[3-(3-chlorophenoxy)-2-hydroxypropyl]-1-methyl-1H-3,1-benzimidazol-3-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Benzimidazole derivatives are recognized for their broad spectrum of biological and chemical properties, prompting extensive research into their synthesis and application. Ionic liquids, often containing benzimidazole structures, have emerged as a subject of interest due to their unique physical and chemical properties, such as low volatility and high thermal stability, making them suitable for various applications in green chemistry and material science.
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. Advanced techniques include the use of ionic liquids as solvents or catalysts to improve the efficiency and selectivity of these reactions. For example, the synthesis of 2-{[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methylthio}-1H- benzimidazole demonstrates the use of methoxypropoxy intermediates and thiolation reactions to introduce specific functional groups into the benzimidazole core (Pan Xiang-jun, 2006).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is often characterized using X-ray diffraction, NMR, and other spectroscopic methods. These compounds typically exhibit planar structures with hydrogen bonding and π-π interactions stabilizing their crystal structures. For instance, the study of 1-Methyl-2-(2′-hydroxy-4′-chlorophenyl)benzimidazole highlights the importance of hydrogen bonding and π-π interactions in determining the molecular conformation and stability of benzimidazole derivatives (Hasan Saral et al., 2017).
Chemical Reactions and Properties
Benzimidazole derivatives engage in various chemical reactions, including nucleophilic substitution, electrophilic addition, and coupling reactions. These reactions are influenced by the electron-donating or withdrawing nature of the substituents on the benzimidazole ring. For example, the formation of complexes with metals like cadmium illustrates the reactivity of benzimidazole derivatives towards transition metals, forming stable chelates that are useful in catalysis and material science (N. A. Bell et al., 2004).
Wirkmechanismus
Target of Action
The primary targets of the compound “3-[3-(3-chlorophenoxy)-2-hydroxypropyl]-1-methyl-1H-3,1-benzimidazol-3-ium iodide” are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it’s challenging to determine the exact biochemical pathways affected by this compound . Once the targets are identified, it would be possible to map the compound’s effects onto specific biochemical pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, i.e., the proportion of the compound that enters the circulation when introduced into the body and so is able to have an active effect.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown . These effects can be determined through various experimental methods such as cell viability assays, gene expression profiling, and protein activity assays.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability . For instance, extreme pH or temperature conditions might denature the compound or its targets, thereby affecting its activity. The presence of other molecules might either inhibit or enhance the compound’s activity through competitive or non-competitive interactions.
Eigenschaften
IUPAC Name |
1-(3-chlorophenoxy)-3-(3-methylbenzimidazol-3-ium-1-yl)propan-2-ol;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN2O2.HI/c1-19-12-20(17-8-3-2-7-16(17)19)10-14(21)11-22-15-6-4-5-13(18)9-15;/h2-9,12,14,21H,10-11H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTWIWLRKNKUIO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C2=CC=CC=C21)CC(COC3=CC(=CC=C3)Cl)O.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClIN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenoxy)-3-(3-methylbenzimidazol-3-ium-1-yl)propan-2-ol;iodide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[(2,6-dibromo-4-methoxyphenyl)amino]-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl}benzamide hydrobromide](/img/structure/B5229260.png)
![2-(1-adamantyl)-9-[2-(4-morpholinyl)ethyl]-9H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5229268.png)
![N-{1-[1-(4-fluoro-2-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B5229276.png)
![2-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5229277.png)
![5-{3-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]phenyl}-2-(4H-1,2,4-triazol-4-yl)pyridine](/img/structure/B5229283.png)
![diethyl 3-methyl-5-({[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B5229301.png)
![2-chloro-5-(3',5'-dioxo-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-en-4'-yl)benzoic acid](/img/structure/B5229309.png)

![1-(2-methoxyphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5229319.png)
![{4-[2-(3-nitrophenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}(phenyl)methanone](/img/structure/B5229327.png)

![methyl 5-(4-bromophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5229357.png)
![3-(4-methoxyphenyl)-11-(3-nitrophenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5229364.png)
![4-{2-[(2,5-diisopropylphenyl)thio]ethyl}pyridine](/img/structure/B5229366.png)